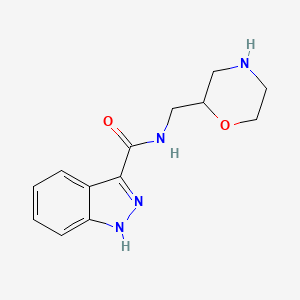
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protein that plays a crucial role in the activation of immune cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 by binding to its active site. MALT1 is a protease that cleaves various substrates involved in immune cell activation, including NF-κB signaling proteins. By inhibiting MALT1, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide blocks the activation of immune cells and the downstream signaling pathways that promote cell proliferation and survival.
Biochemical and physiological effects:
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the production of pro-inflammatory cytokines and chemokines by immune cells, which are involved in the pathogenesis of autoimmune disorders. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide is its specificity for MALT1, which reduces off-target effects compared to other inhibitors that target multiple proteases. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has limited solubility in aqueous solutions, which can affect its efficacy in some experimental settings. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several potential future directions for the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the use of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. In addition, further studies are needed to determine the safety and efficacy of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in human clinical trials. Finally, the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties could expand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 1H-indazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and triethylamine to yield N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 and blocks the activation of immune cells, including T cells and B cells. In vivo studies have demonstrated that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the growth of lymphoma and leukemia cells in mouse models. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also shown efficacy in mouse models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-13(15-8-9-7-14-5-6-19-9)12-10-3-1-2-4-11(10)16-17-12/h1-4,9,14H,5-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLJGHHPPCFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

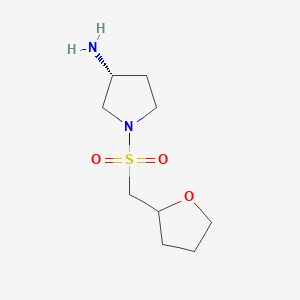
![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)
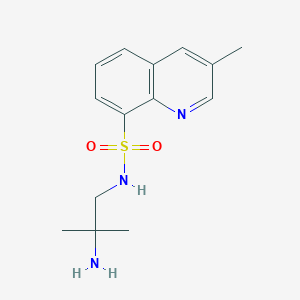
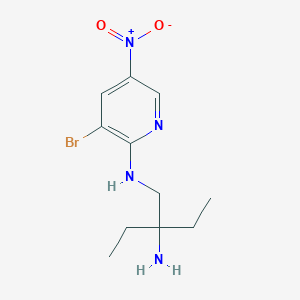
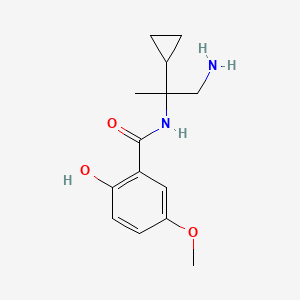
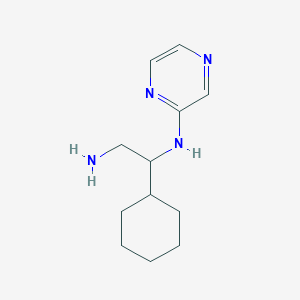
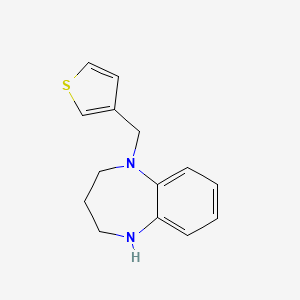
![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)
![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)
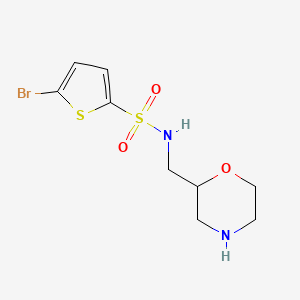
![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
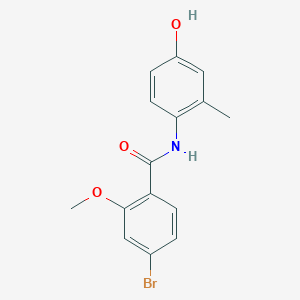
![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)